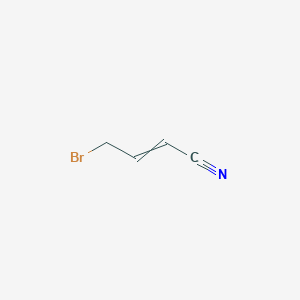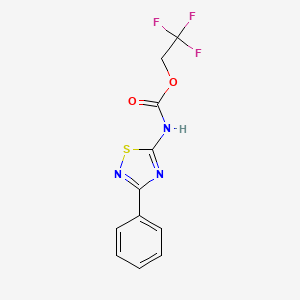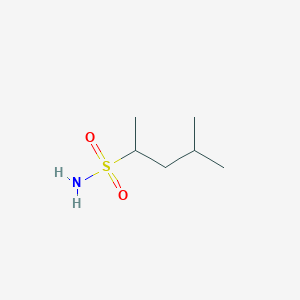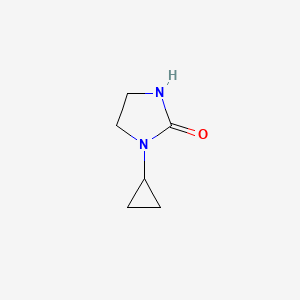
1-Bromo-5-cloro-2,3-difluorobenceno
Descripción general
Descripción
1-Bromo-5-chloro-2,3-difluorobenzene is a useful research compound. Its molecular formula is C6H2BrClF2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-chloro-2,3-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-2,3-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos farmacéuticos
1-Bromo-5-cloro-2,3-difluorobenceno se utiliza como un intermedio crucial en la síntesis de varios compuestos farmacéuticos. Está involucrado en la creación de fármacos antivirales, agentes antiinflamatorios y terapias contra el cáncer. Por ejemplo, juega un papel en la síntesis de Oseltamivir (Tamiflu), un fármaco antiviral ampliamente utilizado para tratar la influenza .
Ciencia de los materiales
Este compuesto es fundamental en la síntesis de materiales como cristales líquidos, polímeros y diodos orgánicos emisores de luz (OLED). Una aplicación específica incluye la creación de un material de cristal líquido conocido como 4-(4-dodecilfenil)-4'-cianobifenilo (DDCB), que posee una excelente estabilidad térmica y propiedades electroópticas .
Síntesis orgánica
En química orgánica, el this compound sirve como un bloque de construcción para construir moléculas más complejas. Se utiliza para preparar 2,3-difluorofenil (dimetil)fosfano, un compuesto que puede aplicarse además en varias reacciones orgánicas .
Aplicaciones industriales
Si bien los usos industriales específicos no se detallan en los resultados de la búsqueda, los compuestos como el this compound a menudo encuentran aplicaciones en el desarrollo de productos comerciales debido a su reactividad y estabilidad.
Para obtener información más detallada o estudios específicos relacionados con estas aplicaciones, se requeriría una investigación adicional y acceso a bases de datos especializadas.
MilliporeSigma - 1-Bromo-2,3-difluorobenceno NBINNO - Propiedades, aplicaciones y síntesis
Análisis Bioquímico
Biochemical Properties
1-Bromo-5-chloro-2,3-difluorobenzene plays a role in biochemical reactions as a halogenated aromatic compound. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between 1-Bromo-5-chloro-2,3-difluorobenzene and these enzymes can lead to the formation of reactive intermediates that may affect cellular functions .
Cellular Effects
1-Bromo-5-chloro-2,3-difluorobenzene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in detoxification processes, potentially impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 1-Bromo-5-chloro-2,3-difluorobenzene involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound may also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5-chloro-2,3-difluorobenzene change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to 1-Bromo-5-chloro-2,3-difluorobenzene can result in cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-Bromo-5-chloro-2,3-difluorobenzene vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where certain dosages lead to pronounced adverse effects .
Metabolic Pathways
1-Bromo-5-chloro-2,3-difluorobenzene is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interactions with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1-Bromo-5-chloro-2,3-difluorobenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 1-Bromo-5-chloro-2,3-difluorobenzene is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
1-bromo-5-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHEPDHRHJOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)








